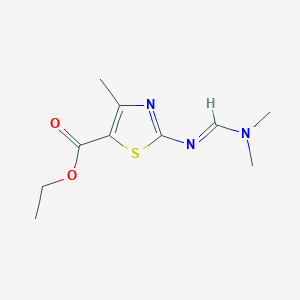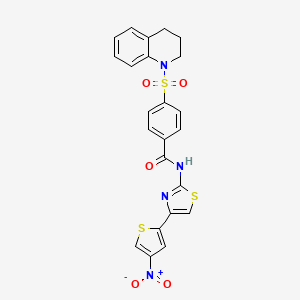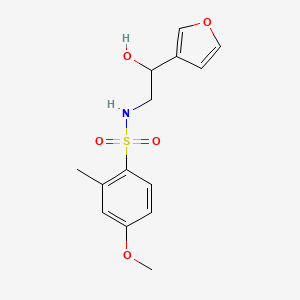
N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-6-(trifluoromethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-6-(trifluoromethyl)nicotinamide is a useful research compound. Its molecular formula is C15H13F3N4O2 and its molecular weight is 338.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cellular Energy Metabolism and Cytoprotection
Nicotinamide, an amide form of vitamin B3 (niacin), is crucial for cellular energy metabolism impacting physiology and pathology. It modulates pathways tied to cellular survival, death, and can influence diseases like diabetes and aging-related conditions. Nicotinamide acts as a cytoprotectant, blocking cellular inflammatory activation and apoptosis, involving pathways like sirtuins and Akt, offering potential therapeutic strategies across multiple diseases (Maiese et al., 2009).
Herbicidal Activity
Research into nicotinic acid derivatives has led to the discovery of compounds with significant herbicidal activity against various plant species, showcasing nicotinamide's role beyond human health into agricultural applications. The structure-activity relationship studies provide insights for developing new herbicides (Yu et al., 2021).
Neuroprotection and Mitochondrial Function
Nicorandil, related to nicotinamide, demonstrates protective effects against cellular damage in diabetes and neurological conditions by scavenging radicals and preserving mitochondrial function. This highlights nicotinamide's potential utility in managing diabetes and neurodegenerative diseases through mechanisms that include improving mitochondrial health and reducing oxidative stress (Kasono et al., 2004).
Inhibition of Oxidative Metabolism
Nicotinamide's addition to studies of oxidative metabolism has shown inhibitory effects on the metabolism of substrates by hepatic microsomal mixed-function oxidase. This property is essential for understanding nicotinamide's impact on drug metabolism and liver function, demonstrating its role in influencing oxidative processes within the body (Schenkman et al., 1967).
Antioxidant Properties
Nicotinamide exhibits potent antioxidant capabilities, protecting against oxidative damage in brain mitochondria, which is crucial for neurodegenerative disease research. It offers a protective effect against protein oxidation and lipid peroxidation, suggesting its role in mitigating oxidative stress-related cellular damage (Kamat & Devasagayam, 1999).
Kinase Inhibition and Stem Cell Differentiation
Nicotinamide functions as a kinase inhibitor, promoting cell survival and differentiation in human pluripotent stem cells. This action, through the inhibition of myosin light chain phosphorylation and actomyosin contraction, underscores its potential in regenerative medicine and stem cell therapy (Meng et al., 2018).
Properties
IUPAC Name |
N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4O2/c16-15(17,18)12-4-1-8(7-19-12)14(24)20-10-2-3-11-9(5-10)6-13(23)22-21-11/h1,4,6-7,10H,2-3,5H2,(H,20,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQPRSHTOQSURS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NNC(=O)C=C2CC1NC(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-N-(3-morpholin-4-ylpropyl)-3-phenyl-6-prop-2-enylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2963099.png)
![11-(4-chlorophenyl)-7,8-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2963102.png)

![4-Chloro-6-(2-(methylsulfonyl)propan-2-yl)thieno[3,2-d]pyrimidine](/img/structure/B2963104.png)

![4-methoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2963106.png)
![8-(3-(dimethylamino)propyl)-3-(4-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2963109.png)




![N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-4-phenoxybenzamide](/img/structure/B2963116.png)
![(S)-methyl 3-methyl-2-((1R,5R)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3-carboxamido)butanoate](/img/structure/B2963118.png)
